4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

Lipophilicity ADME Drug-likeness

In sulfonamide-based inhibitor programs, replacing a reference compound with a non-fluorinated analog can introduce uncontrolled variables in membrane permeability and metabolic clearance. 4-Fluoro-N-(furan-2-ylmethyl)benzenesulfonamide (CAS 6341-35-1, XLogP3=1.6) addresses this gap as a chemically defined, fluorinated probe. - Distinct LogP (1.6 vs. 0.3 for unsubstituted benzenesulfonamide) enables systematic SAR for lipophilicity-driven target engagement. - Para-fluoro substitution blocks metabolically labile sites, supporting consistent readouts in microsomal stability and Caco-2 permeability assays. - Straightforward synthesis (82% yield) from 2-furanmethanamine and 4-fluorobenzenesulfonyl chloride ensures reproducible supply at research scale.

Molecular Formula C11H10FNO3S
Molecular Weight 255.27 g/mol
CAS No. 6341-35-1
Cat. No. B180870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
CAS6341-35-1
Molecular FormulaC11H10FNO3S
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H10FNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2
InChIKeyYZOCTNGXNPMLGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-(furan-2-ylmethyl)benzenesulfonamide – Chemical & Procurement Profile


4-Fluoro-N-(furan-2-ylmethyl)benzenesulfonamide (CAS 6341-35-1, molecular formula C11H10FNO3S, MW 255.27 g/mol) is a sulfonamide derivative featuring a para-fluorophenyl moiety linked to a furan-2-ylmethyl group. Its XLogP3 value of 1.6 [1] indicates enhanced lipophilicity relative to unsubstituted benzenesulfonamide, while the presence of the fluorine atom is structurally associated with improved metabolic stability . The compound is synthesized via a straightforward condensation reaction between 2-furanmethanamine and 4-fluorobenzenesulfonyl chloride, with a reported yield of approximately 82% [2].

Substitution with Close Analogs Not Recommended


Simple substitution with non-fluorinated or differently substituted benzenesulfonamide analogs is not straightforward. The para-fluoro substitution in this compound confers a distinct lipophilicity profile (XLogP3 = 1.6) [1], which differs significantly from unsubstituted benzenesulfonamide (XLogP3 = 0.3) . This physicochemical divergence can alter membrane permeability, protein binding, and metabolic clearance in a biological context. Furthermore, the fluorine atom is widely recognized to block metabolically labile sites and enhance metabolic stability, a property that is absent in non-fluorinated analogs [2]. Therefore, procurement decisions based solely on in-class similarity without specific, quantitative evidence for the target compound risk introducing uncontrolled variables in downstream assays.

Quantitative Differentiation Evidence


Enhanced Lipophilicity (LogP) vs. Unsubstituted Benzenesulfonamide

The target compound exhibits a computed XLogP3 value of 1.6 [1], representing a 5.3-fold increase in lipophilicity compared to the unsubstituted benzenesulfonamide core (XLogP3 = 0.3) . This quantitative difference is driven by the para-fluoro and furan-2-ylmethyl substituents, which collectively increase hydrophobic character.

Lipophilicity ADME Drug-likeness

Synthetic Accessibility and Reported Yield

The target compound is synthesized via a one-step condensation reaction between 2-furanmethanamine and 4-fluorobenzenesulfonyl chloride, achieving a reported yield of approximately 82% [1]. This synthetic route is operationally simple and utilizes commercially available starting materials, facilitating both laboratory-scale preparation and potential scale-up.

Synthesis Process Chemistry Scale-up

Metabolic Stability from Para-Fluorination

The para-fluorine substituent in the benzenesulfonamide core is strategically positioned to block a metabolically labile site, a common strategy to improve metabolic stability in vivo [1]. While direct metabolic stability data for this specific compound are not available, the class-level effect of fluorine substitution on benzenesulfonamides is well-documented and predicts enhanced resistance to oxidative metabolism compared to non-fluorinated analogs.

Metabolic Stability Fluorine Chemistry Drug Design

Recommended Research & Industrial Applications


ADME/Tox Profiling in Early Drug Discovery

The compound's elevated lipophilicity (XLogP3 = 1.6) and predicted metabolic stability from para-fluorination make it a suitable candidate for in vitro ADME assays, such as Caco-2 permeability, microsomal stability, and plasma protein binding studies. It can serve as a reference compound for benchmarking the pharmacokinetic properties of novel sulfonamide-based leads. [1]

SAR Studies for Lipophilic Modulation

Given its distinct LogP value compared to the parent benzenesulfonamide (0.3 vs. 1.6), this compound is an ideal tool for SAR studies investigating how increased lipophilicity impacts target binding, cellular activity, and off-target profiles in sulfonamide-based inhibitor programs.

Synthetic Intermediate for Fluorinated Libraries

The well-documented, moderate-yield synthesis (82%) from accessible precursors positions this compound as a versatile intermediate for generating focused libraries of fluorinated sulfonamides. The furan ring provides a handle for further functionalization, enabling the exploration of chemical space around the sulfonamide pharmacophore. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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